4-(2,4-Dimethylbenzyl)piperidine PI3Kδ Cellular Inhibition Compared to Clinical Benchmark Idelalisib
4-(2,4-Dimethylbenzyl)piperidine demonstrates PI3Kδ-mediated AKT phosphorylation inhibition with a cellular IC50 of 102 nM [1], positioning it as a moderately potent PI3Kδ inhibitor suitable for cellular pathway interrogation. In contrast, the FDA-approved PI3Kδ inhibitor idelalisib exhibits substantially higher potency with an IC50 of 2.5 nM under biochemical assay conditions [2]. While idelalisib is optimized for clinical efficacy, the 40-fold lower potency of 4-(2,4-dimethylbenzyl)piperidine renders it a valuable tool compound for dose-response studies, resistance mechanism investigations, and as a less potent control in comparator experiments.
| Evidence Dimension | PI3Kδ inhibition potency (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | Idelalisib: 2.5 nM |
| Quantified Difference | 40.8-fold less potent than idelalisib |
| Conditions | Cellular assay: inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells after 30 min (electrochemiluminescence); Biochemical assay: inhibition of human full length His-tagged PI3Kδ expressed in baculovirus |
Why This Matters
This differentiation enables researchers to select 4-(2,4-dimethylbenzyl)piperidine for studies requiring moderate PI3Kδ pathway modulation rather than complete inhibition, or as a reference compound for SAR optimization.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Cellular PI3Kδ IC50 = 102 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893 View Source
- [2] BindingDB. BDBM50403068 (Idelalisib). PI3Kδ biochemical IC50 = 2.5 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403068 View Source
